molecular formula C25H15NO6 B288862 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

货号 B288862
分子量: 425.4 g/mol
InChI 键: MQDDTFXQEQYPAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to target histone acetyltransferase (HAT) activity. HATs are enzymes that add acetyl groups to lysine residues on histone proteins, which can regulate gene expression and chromatin structure. C646 has been shown to selectively inhibit one particular HAT, p300/CBP-associated factor (PCAF), which has implications for the treatment of cancer and other diseases.

作用机制

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide works by binding to the active site of PCAF and blocking its ability to acetylate histone proteins. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to be selective for PCAF over other HATs, and does not affect the activity of related enzymes such as p300 and CBP.
Biochemical and physiological effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in cells and animal models. In cancer cells, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In models of neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal cell death and improve cognitive function. Inflammation models have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can reduce the production of pro-inflammatory cytokines and improve outcomes in animal models of sepsis.

实验室实验的优点和局限性

One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for PCAF, which allows researchers to selectively target this particular HAT. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to be effective at relatively low concentrations, which can reduce the risk of off-target effects. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental systems.

未来方向

There are several potential future directions for research involving N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PCAF, which could have improved efficacy and reduced side effects. Another direction is the investigation of the role of PCAF in other disease states, such as metabolic disorders and cardiovascular disease. Additionally, the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, could be explored as a potential strategy for improving treatment outcomes.

合成方法

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The starting materials are commercially available and include 2-hydroxy-3-methoxybenzoic acid, 9,10-anthraquinone, and 2-aminoacetophenone. The synthesis involves steps such as esterification, reduction, and condensation, and requires careful purification and characterization of the final product.

科学研究应用

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been used extensively in scientific research to investigate the role of HATs in various cellular processes. It has been shown to inhibit the activity of PCAF, which is involved in the regulation of gene expression, cell cycle progression, and DNA repair. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been used to study the effects of PCAF inhibition on cancer cells, as well as in models of neurodegenerative diseases and inflammation.

属性

产品名称

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

分子式

C25H15NO6

分子量

425.4 g/mol

IUPAC 名称

N-(9,10-dioxoanthracen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H15NO6/c1-31-15-7-9-21-13(10-15)11-20(25(30)32-21)24(29)26-14-6-8-18-19(12-14)23(28)17-5-3-2-4-16(17)22(18)27/h2-12H,1H3,(H,26,29)

InChI 键

MQDDTFXQEQYPAW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

规范 SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。